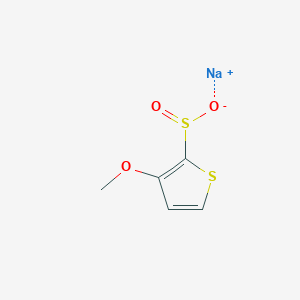

Sodium 3-methoxythiophene-2-sulfinate

Description

Properties

Molecular Formula |

C5H5NaO3S2 |

|---|---|

Molecular Weight |

200.2 g/mol |

IUPAC Name |

sodium;3-methoxythiophene-2-sulfinate |

InChI |

InChI=1S/C5H6O3S2.Na/c1-8-4-2-3-9-5(4)10(6)7;/h2-3H,1H3,(H,6,7);/q;+1/p-1 |

InChI Key |

VFNWVFGJPVPFNW-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(SC=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 3 Methoxythiophene 2 Sulfinate and Analogues

Strategies for the Construction and Functionalization of the Thiophene (B33073) Core

The thiophene ring is a versatile scaffold, and its synthesis has been the subject of extensive research. Modern synthetic approaches are increasingly moving towards efficiency, atom economy, and the avoidance of harsh reagents or metal catalysts.

Metal-Free Approaches for Substituted Thiophenes

In recent years, there has been a significant push towards the development of metal-free synthetic routes for thiophenes to enhance the sustainability of these processes. These methods often rely on the creative use of readily available starting materials and reagents. A notable example is the synthesis of 2-aminothiophenes through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the polysubstituted 2-aminothiophene. wikipedia.org The versatility and operational simplicity of the Gewald reaction make it a powerful tool for accessing a wide range of substituted thiophenes. scispace.comresearchgate.net

Another significant metal-free approach is the Fiesselmann thiophene synthesis, which provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgderpharmachemica.com This method is particularly useful for constructing thiophenes with specific oxygenation patterns. studysmarter.co.ukresearchgate.netcore.ac.uk The Paal-Knorr thiophene synthesis, a classic method involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, also falls under this category and remains a valuable tool for synthesizing symmetrically and unsymmetrically substituted thiophenes. wikipedia.orgorganic-chemistry.orgquora.com

Table 1: Comparison of Metal-Free Thiophene Syntheses

| Reaction Name | Starting Materials | Key Reagents | Typical Products |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | Polysubstituted 2-Aminothiophenes |

| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | Base | 3-Hydroxy-2-thiophenecarboxylic Acid Derivatives |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Phosphorus Pentasulfide or Lawesson's Reagent | Substituted Thiophenes |

Multicomponent Reaction Strategies for Thiophene Ring Formation

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The Gewald reaction, as mentioned earlier, is a prime example of an MCR for thiophene synthesis. wikipedia.orgorganic-chemistry.org

Methodologies for Installing the Methoxy (B1213986) Group at the 3-Position of Thiophene

A common and effective method involves the nucleophilic aromatic substitution of a suitable leaving group, such as a bromine atom, at the 3-position of the thiophene ring. The synthesis of 3-methoxythiophene (B46719) can be accomplished by reacting 3-bromothiophene (B43185) with sodium methoxide. chemicalbook.comgoogle.com This reaction is typically catalyzed by a copper(I) salt, such as copper(I) bromide, to facilitate the substitution on the electron-rich thiophene ring. chemicalbook.com The use of a high-boiling-point solvent and elevated temperatures is often necessary to drive the reaction to completion. chemicalbook.com 3-Bromothiophene itself is a key intermediate that can be synthesized from the selective reduction of 2,3,5-tribromothiophene. orgsyn.orgconsensus.app

An alternative route to 3-methoxythiophenes starts from methyl 3-hydroxythiophene-2-carboxylates. semanticscholar.org These stable enol compounds can be methylated using a reagent like dimethyl sulfate (B86663) in the presence of a base. The resulting 3-methoxy-2-thiophenecarboxylic acid methyl ester can then be saponified and subsequently decarboxylated to yield the desired 3-methoxythiophene. semanticscholar.org This multi-step process offers a versatile pathway to various substituted 3-methoxythiophenes. semanticscholar.org

Formation of the Sulfinate Moiety at the 2-Position of the Thiophene Ring

The final key structural feature of Sodium 3-methoxythiophene-2-sulfinate is the sulfinate group at the 2-position. The formation of this moiety can be approached through direct or indirect methods, with the reduction of sulfonyl chlorides being a prominent direct route.

Reduction Reactions of Sulfonyl Chlorides and Related Precursors for Sulfinate Synthesis

The most direct route to a sodium sulfinate is the reduction of the corresponding sulfonyl chloride. In the context of the target molecule, this involves the synthesis of 3-methoxythiophene-2-sulfonyl chloride as a key intermediate. This precursor can be prepared by the chlorosulfonation of 3-methoxythiophene. The subsequent reduction of 3-methoxythiophene-2-sulfonyl chloride yields the desired this compound.

Common reducing agents for this transformation include sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate. rsc.orglookchem.com The reaction is typically carried out in an aqueous medium at elevated temperatures. rsc.org Another effective reducing agent is zinc dust, which can convert sulfonyl chlorides to the corresponding zinc sulfinates. nih.govresearchgate.netsigmaaldrich.com These can then be converted to the sodium salt. The choice of reducing agent can be influenced by the substrate's functional group tolerance and the desired reaction conditions. rsc.orgrsc.org

Table 2: Common Reducing Agents for Sulfonyl Chlorides

| Reducing Agent | Typical Conditions | Product |

| Sodium Sulfite (Na₂SO₃) | Aqueous, with NaHCO₃, 80 °C | Sodium Sulfinate |

| Zinc Dust (Zn) | Aqueous or organic solvent | Zinc Sulfinate |

| Triphenylphosphine (PPh₃) | Toluene | Thiol (further reaction needed) |

Indirect Synthetic Routes via Sulfide (B99878) Oxidation and Subsequent Transformations

An alternative, albeit more circuitous, pathway to sodium sulfinates involves the oxidation of a corresponding sulfide (thioether). This indirect route would begin with the synthesis of a 2-thiophenyl sulfide derivative of 3-methoxythiophene. This sulfide can then be oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid. nih.gov The resulting sulfone can then be treated with a thiol sodium salt to afford the desired sodium sulfinate. nih.gov

This multi-step approach, while less direct, can be advantageous if the required sulfide precursor is more readily accessible than the corresponding sulfonyl chloride. The selective oxidation of sulfides to sulfones is a well-established transformation, offering a reliable entry point to this synthetic sequence. researchgate.net The subsequent conversion of the sulfone to the sulfinate provides a versatile method for accessing a range of sulfinate salts. nih.govsemanticscholar.org

Application of Sulfur Dioxide Surrogates (e.g., DABSO) for Aryl/Heteroaryl Sulfinate Generation

The direct use of gaseous sulfur dioxide (SO₂) in organic synthesis presents significant handling challenges due to its toxicity and gaseous nature. To circumvent these issues, stable, solid SO₂ surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example. DABSO serves as a convenient and safe source of SO₂, releasing it under controlled reaction conditions for the synthesis of sulfinates.

The generation of aryl and heteroaryl sulfinates using DABSO can be achieved through several catalytic pathways, most notably involving the reaction of organometallic intermediates or aryl/heteroaryl halides. For instance, organolithium or Grignard reagents, formed from the corresponding aryl or heteroaryl halides, readily react with DABSO to produce the respective lithium or magnesium sulfinates. These can then be converted to the sodium salt upon aqueous workup with a sodium salt.

A particularly effective method involves the nickel-catalyzed sulfination of (hetero)aryl boronic acids with DABSO. This approach demonstrates a broad substrate scope, including various functionalized and electron-poor heteroaryl boronic acids, which are efficiently converted to their corresponding sulfinate salts. These salts can be further functionalized in situ to generate sulfones, sulfonamides, and other valuable sulfonyl derivatives.

Table 1: Nickel-Catalyzed Synthesis of Heteroaryl Sulfinates from Boronic Acids using DABSO

| Entry | Heteroaryl Boronic Acid | Product | Yield (%) |

| 1 | 2-Thienylboronic acid | Sodium 2-thiophenesulfinate | 75 |

| 2 | 3-Thienylboronic acid | Sodium 3-thiophenesulfinate | 82 |

| 3 | 2-Furylboronic acid | Sodium 2-furansulfinate | 68 |

| 4 | 3-Pyridylboronic acid | Sodium 3-pyridinesulfinate | 85 |

| 5 | 4-Pyridylboronic acid | Sodium 4-pyridinesulfinate | 80 |

Yields are for the isolated sulfone derivative after in situ alkylation of the generated sulfinate.

The reaction conditions for this transformation typically involve a nickel(II) catalyst, such as NiBr₂·(glyme), a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen), and a base, for instance, lithium tert-butoxide (LiOt-Bu), in a polar aprotic solvent like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) at elevated temperatures.

Utilization of Protected Sulfinate Moieties (e.g., SMOPS) in Sequential Alkylation and Elimination

An alternative and elegant strategy for the synthesis of heteroaryl sulfinates involves the use of "masked" or protected sulfinate reagents. These reagents circumvent the often challenging isolation and purification of polar sulfinate salts. Sodium 1-methyl 3-sulfinopropanoate (SMOPS) is a commercially available reagent that serves this purpose effectively.

The methodology involves a copper-catalyzed cross-coupling reaction between a (hetero)aryl halide and SMOPS. This reaction forms a stable β-ester sulfone intermediate. The key advantage of this approach is that the sulfone product is generally a crystalline solid that is easily purified by standard techniques like recrystallization or chromatography.

Once the purified β-ester sulfone is obtained, the protected sulfinate moiety can be readily unmasked under basic conditions. Treatment with a base, such as sodium methoxide, induces an elimination reaction that liberates the desired (hetero)aryl sulfinate. This in situ-generated sulfinate can then be trapped with a variety of electrophiles to afford the final sulfonyl-containing product. This two-step sequence of alkylation followed by elimination provides a robust and versatile route to a wide range of sulfonyl derivatives under mild conditions.

A recent development in this area is a copper-catalyzed method for the preparation of these β-ester (hetero)aryl sulfones that is base-free and proceeds under mild conditions using commercially available starting materials, particularly with (hetero)aryl iodide substrates.

Table 2: Copper-Catalyzed Synthesis of Masked Heteroaryl Sulfinates using SMOPS

| Entry | Heteroaryl Iodide | Ligand | Product (β-ester sulfone) | Yield (%) |

| 1 | 2-Iodothiophene | N,N'-Dimethylethylene-diamine | Methyl 3-(thiophen-2-ylsulfonyl)propanoate | 85 |

| 2 | 3-Iodopyridine | N,N'-Dimethylethylene-diamine | Methyl 3-(pyridin-3-ylsulfonyl)propanoate | 78 |

| 3 | 2-Iodofuran | Oxalamide Ligand L4 | Methyl 3-(furan-2-ylsulfonyl)propanoate | 72 |

| 4 | 5-Iodoindole | N,N'-Dimethylethylene-diamine | Methyl 3-((1H-indol-5-yl)sulfonyl)propanoate | 65 |

Yields are for the isolated β-ester sulfone product.

Chemo- and Regioselective Synthesis of the 3-Methoxythiophene-2-sulfinate Isomer

The chemo- and regioselective synthesis of the specific isomer, this compound, requires precise control over the functionalization of the 3-methoxythiophene ring. The inherent electronic properties of the thiophene ring, combined with the directing effect of the methoxy group, can be exploited to achieve the desired selectivity.

The methoxy group at the 3-position of the thiophene ring is a powerful directing group in electrophilic aromatic substitution and, more importantly for this targeted synthesis, in directed ortho-metalation (DoM). In the context of 3-methoxythiophene, the "ortho" position is the C2 position.

The synthetic strategy hinges on the deprotonation of the C2 position of 3-methoxythiophene using a strong organolithium base, such as n-butyllithium (n-BuLi). The heteroatom of the methoxy group coordinates to the lithium ion, directing the deprotonation to the adjacent C2 position with high selectivity over the other positions (C4 and C5). This process generates a highly reactive 2-lithio-3-methoxythiophene intermediate.

This organolithium species can then be reacted with a suitable sulfur dioxide source to introduce the sulfinate functionality at the 2-position. Gaseous sulfur dioxide can be bubbled through the reaction mixture, or more conveniently, a solid SO₂ surrogate like DABSO can be added. The nucleophilic attack of the 2-lithiated thiophene onto the sulfur dioxide equivalent forms the lithium 3-methoxythiophene-2-sulfinate.

Subsequent quenching of the reaction mixture with an aqueous solution of a sodium salt, such as sodium bicarbonate or sodium chloride, will then yield the target compound, this compound. This directed metalation-sulfination sequence provides a highly regioselective and efficient route to the desired isomer, which would be challenging to obtain through classical electrophilic substitution methods due to potential mixture of isomers.

Mechanistic Investigations of Reactions Involving Sodium 3 Methoxythiophene 2 Sulfinate

Pathways of Sulfinate Reactivity as Nucleophilic, Electrophilic, and Radical Species

Sodium sulfinates, including sodium 3-methoxythiophene-2-sulfinate, are recognized for their multifaceted reactivity, capable of participating in chemical transformations through nucleophilic, electrophilic, and radical pathways. nih.gov The specific pathway is often dictated by the reaction conditions, the nature of the co-reactants, and the inherent electronic properties of the sulfinate itself. nih.gov

As a salt, the sulfinate anion is a potent nucleophile, with the sulfur atom being the primary site of nucleophilic attack. This nucleophilicity is fundamental to its participation in various coupling reactions. libretexts.org Conversely, under oxidative conditions, the sulfur atom can become electrophilic, making it susceptible to attack by nucleophiles. nih.gov Furthermore, the sulfinate moiety can readily undergo single-electron transfer (SET) processes to generate sulfonyl radicals, which are key intermediates in a wide array of radical-mediated transformations. researchgate.net

The reactivity of this compound is modulated by the electronic character of the 3-methoxythiophene (B46719) ring. The electron-donating nature of the methoxy (B1213986) group enhances the electron density of the thiophene (B33073) ring, which in turn can influence the nucleophilicity and redox potential of the sulfinate group.

Radical-Mediated Transformations Triggered by Sulfinate Salts

Sulfinate salts are excellent precursors for sulfonyl radicals, which are pivotal intermediates in a multitude of synthetic transformations. researchgate.net The generation of these radicals from this compound can be initiated through various means, including thermal or photochemical activation, or through the use of transition metal catalysts or chemical oxidants. nih.gov Once formed, the 3-methoxythiophene-2-sulfonyl radical can engage in a variety of reactions, such as addition to alkenes and alkynes, cyclization reactions, and C-H functionalization. nih.gov

The general mechanism for the generation of a sulfonyl radical from a sodium sulfinate is depicted below:

R-SO₂⁻Na⁺ → [Initiator] → R-SO₂• + Na⁺

In the context of radical-mediated transformations, the stability and reactivity of the generated sulfonyl radical are of paramount importance. The 3-methoxythiophene moiety is expected to influence these properties through resonance and inductive effects.

Mechanistic Insights into Desulfinative Coupling Reactions

Desulfinative coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, with sulfinates serving as versatile coupling partners. nih.gov These reactions, often catalyzed by transition metals like palladium, proceed via a mechanism that involves the extrusion of sulfur dioxide (SO₂). nih.gov For this compound, a typical palladium-catalyzed desulfinative cross-coupling with an aryl halide (Ar-X) would likely follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

A key mechanistic feature of these reactions is the fate of the sulfinate group. In the presence of a palladium catalyst, the sulfinate can act as a nucleophilic partner, transferring the 3-methoxythienyl group to the metal center, followed by the extrusion of SO₂. nih.govdigitellinc.com The efficiency of this process can be influenced by factors such as the choice of ligand on the palladium catalyst and the nature of the solvent. nih.gov

Illustrative Data on Desulfinative Coupling Reactions:

| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | XPhos | Dioxane | 85 |

| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | SPhos | Toluene | 78 |

| 3 | 2-Bromopyridine | PdCl₂(PPh₃)₂ | - | DMF/Water | 92 |

This table presents hypothetical data based on typical yields for desulfinative coupling reactions of related heteroaromatic sulfinates. researchgate.netrsc.org

Disproportionation Reaction Pathways of Sodium Sulfinates

Under certain conditions, particularly in the presence of acids or upon heating, sulfinates can undergo disproportionation. acs.org This process involves the conversion of the sulfinate into two different sulfur-containing compounds, typically a sulfone and a thiosulfonate. acs.org The mechanism of this reaction is complex and can involve both ionic and radical intermediates. nih.gov

For this compound, a plausible disproportionation pathway could be initiated by protonation of the sulfinate, followed by a series of redox transformations. The presence of the 3-methoxythiophene group may influence the rate and outcome of the disproportionation by affecting the stability of the intermediates formed. nih.govwikipedia.org

Electrophilic Aromatic Substitution Dynamics on the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS) reactions. libretexts.org The regioselectivity of these reactions is governed by the directing effects of the substituents on the ring. In the case of this compound, we have two substituents to consider: the 3-methoxy group and the 2-sulfinate group.

The methoxy group at the 3-position is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. rsc.org The sulfinate group at the 2-position, being an anion, is also expected to be activating and ortho-, para-directing. However, under the acidic conditions often employed for EAS, the sulfinate may be protonated to a sulfonic acid group, which is a deactivating, meta-directing group. dalalinstitute.com Therefore, the outcome of an EAS reaction on this substrate will be highly dependent on the reaction conditions.

Relative Rates of Electrophilic Aromatic Substitution:

| Substrate | Relative Rate |

| Benzene | 1 |

| Thiophene | 10⁵ |

| 3-Methoxythiophene | >10⁷ |

This table illustrates the activating effect of the thiophene ring and a methoxy substituent on the rate of electrophilic aromatic substitution compared to benzene. studysmarter.co.uk

Influence of the 3-Methoxy Substituent on Reaction Kinetics and Regioselectivity

The 3-methoxy group plays a crucial role in dictating the kinetics and regioselectivity of reactions involving this compound. As an electron-donating group, it increases the nucleophilicity of the thiophene ring, thereby accelerating the rate of electrophilic aromatic substitution reactions. rsc.org

In terms of regioselectivity, the 3-methoxy group strongly directs incoming electrophiles to the 2- and 5-positions of the thiophene ring. researchgate.net Since the 2-position is already occupied by the sulfinate group, electrophilic attack is most likely to occur at the 5-position. However, the steric bulk of the sulfinate group and the reaction conditions could also lead to substitution at the 4-position. researchgate.net

Interplay Between the Sulfinate Group and the Thiophene Heterocycle in Concerted Processes

The interaction between the sulfinate group and the thiophene ring can also be significant in concerted reactions, such as pericyclic reactions. The electronic properties of the thiophene ring, as modulated by the 3-methoxy group, can influence the energy of the frontier molecular orbitals involved in these transformations.

While specific examples of concerted reactions involving this compound are not widely reported, it can be postulated that the diene-like character of the thiophene ring could allow it to participate in Diels-Alder reactions, with the substituents influencing the stereochemical and regiochemical outcome. The sulfinate group, particularly if it coordinates to a Lewis acid, could also play a role in organizing the transition state of such reactions.

Spectroscopic and Advanced Analytical Characterization of Sodium 3 Methoxythiophene 2 Sulfinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Sodium 3-methoxythiophene-2-sulfinate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments would be employed for a full structural assignment.

The ¹H NMR spectrum is expected to provide distinct signals for the protons on the thiophene (B33073) ring and the methoxy (B1213986) group. The ¹³C NMR spectrum will correspondingly show resonances for each unique carbon atom in the molecule. The predicted chemical shifts are based on data from similar compounds like 3-methoxythiophene (B46719) and other substituted thiophenes. chemicalbook.comnih.govrsc.org The electron-withdrawing sulfinate group at the C-2 position is expected to influence the chemical shifts of the adjacent ring protons and carbons.

¹H NMR Spectroscopy: The thiophene ring of this compound contains two protons, at positions 4 and 5. These protons are expected to appear as doublets due to coupling with each other. The methoxy group protons will appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 6.9 - 7.2 | Doublet | ~5-6 |

| H-5 | 7.3 - 7.6 | Doublet | ~5-6 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the four carbons of the thiophene ring and the one carbon of the methoxy group. The chemical shifts are influenced by the substituents, with the carbon atoms attached to the oxygen (C-3), sulfur (C-2, C-5), and the sulfinate group (C-2) showing characteristic shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 135 - 145 |

| C-3 | 155 - 165 |

| C-4 | 115 - 125 |

| C-5 | 125 - 135 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. A cross-peak between the signals for H-4 and H-5 would definitively confirm their adjacent positions on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key expected correlation would be between the methoxy protons (-OCH₃) and the H-4 proton, which would help confirm the regiochemistry of the methoxy group at the C-3 position.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would unambiguously link the proton signals to their corresponding carbon signals in the thiophene ring (H-4 to C-4, H-5 to C-5) and the methoxy group (-OCH₃ protons to the -OCH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. Expected key correlations for this compound would include:

The methoxy protons (-OCH₃) showing correlations to C-3 and C-4.

The H-5 proton showing correlations to C-3 and C-4.

Vibrational Spectroscopy (Infrared, IR) for Identification of Characteristic Functional Group Absorptions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the thiophene ring, the methoxy group, and the sulfinate group. The predicted frequencies are based on known data for various thiophene derivatives. nii.ac.jpresearchgate.net

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Thiophene Ring C=C | Stretching | 1550 - 1400 |

| Sulfinate S=O | Stretching | 1100 - 1000 |

| C-O-C (ether) | Asymmetric Stretching | 1270 - 1200 |

| C-O-C (ether) | Symmetric Stretching | 1075 - 1020 |

The presence of a strong band in the 1100-1000 cm⁻¹ region would be particularly diagnostic for the S=O stretch of the sulfinate group. The combination of aromatic C-H stretching above 3000 cm⁻¹, C=C ring stretches, and the prominent C-O and S=O stretches would provide strong evidence for the proposed structure.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The fragmentation of thiophene derivatives upon electron impact often involves cleavage of side chains and rupture of the heterocyclic ring. researchgate.netnih.govdokumen.pub For this compound, analysis would likely be performed in negative ion mode to observe the sulfinate anion. The primary fragmentation pathways are expected to involve the loss of small, stable neutral molecules.

Expected Fragmentation Pathways:

Loss of SO₂: A common fragmentation for sulfinates is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.

Loss of Methoxy Group: Fragmentation could occur via the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group.

Ring Cleavage: The thiophene ring itself can fragment, leading to smaller sulfur-containing ions. dokumen.pub

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For the 3-methoxythiophene-2-sulfinate anion (C₅H₅O₃S₂⁻), the theoretical exact mass can be calculated.

Table 4: Predicted HRMS Data for the 3-methoxythiophene-2-sulfinate anion

| Ion | Formula | Calculated Exact Mass |

|---|

Experimental measurement of the m/z value with high accuracy that matches this calculated mass would provide strong confirmation of the compound's elemental formula.

Electronic Absorption Spectroscopy (UV-Vis) for Probing Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for studying molecules with conjugated π-systems, such as aromatic and heterocyclic rings. nih.gov

The thiophene ring is a chromophore that undergoes π → π* electronic transitions upon absorption of UV light. nih.govbiointerfaceresearch.com The presence of substituents modifies the energy of these transitions and thus the wavelength of maximum absorption (λmax). The methoxy group (-OCH₃) acts as an auxochrome (an electron-donating group), which typically causes a bathochromic shift (a shift to a longer wavelength). The sulfinate group, being electron-withdrawing, will also influence the electronic structure of the π-system. The UV-Vis spectrum of this compound in a suitable solvent (e.g., water or ethanol) is expected to show strong absorption in the UV region. Based on data for other substituted thiophenes, the λmax is predicted to be in the range of 240-280 nm. biointerfaceresearch.comacs.orgacs.org This absorption corresponds to the π → π* transition within the conjugated system of the substituted thiophene ring.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methoxythiophene |

| Thiophene |

| Sulfur dioxide |

| Methyl radical |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In XRD, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, including unit cell dimensions (the fundamental repeating unit of the crystal), space group symmetry, and the precise positions of individual atoms. This data allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's physical and chemical properties.

While the solid-state structure of this compound has not been publicly reported, the general principles of X-ray diffraction analysis would be applicable to its study. A successful crystallographic analysis would provide definitive insights into the coordination environment of the sodium cation, the geometry of the 3-methoxythiophene-2-sulfinate anion, and the packing of these ions in the crystal lattice. Such information is invaluable for fields ranging from materials science to drug design.

Further research involving the synthesis of single crystals of this compound suitable for single-crystal X-ray diffraction analysis would be required to determine its precise solid-state structure.

A deep dive into the theoretical and computational chemistry of this compound reveals a landscape rich with predictive power, guiding our understanding of its electronic structure, reactivity, and dynamic behavior. Although specific experimental and computational studies on this exact molecule are not extensively documented in public literature, a robust framework for its analysis can be constructed from foundational quantum chemical principles and studies on analogous thiophene and sulfinate compounds.

Potential in Materials Science and Functional Chemical Systems

Integration into Conjugated Polymer Systems for Organic Electronics Applications

The integration of Sodium 3-methoxythiophene-2-sulfinate into conjugated polymer systems for organic electronics is a scientifically plausible yet underexplored area. Hypothetically, this compound could serve as a monomer precursor. The sulfinate group could be chemically converted into a more reactive functional group, such as a halide or a boronic ester, which are common functionalities for established polymerization methods like Stille, Suzuki, or direct arylation polymerization.

The presence of the 3-methoxy group is of particular interest. In poly(3-substituted)thiophenes, the nature of the side chain significantly impacts the polymer's properties, including solubility, morphology, and electronic characteristics. A methoxy (B1213986) group could influence the polymer backbone's planarity and intermolecular packing, which are critical factors for efficient charge transport in organic field-effect transistors (OFETs) and photovoltaic devices.

Table 1: Potential Polymerization Strategies and Resulting Polymer Characteristics

| Polymerization Strategy (Hypothetical) | Potential Advantages | Potential Challenges |

| Conversion to a Halogenated Monomer | Utilizes well-established cross-coupling chemistries. | Requires additional synthetic steps; potential for side reactions. |

| Direct Activation of C-S Bond | More atom-economical. | Less developed methodology; may require specific catalysts. |

| Oxidative Polymerization | Simple reaction conditions. | Often results in less regioregular polymers, affecting performance. |

Exploration in the Development of Organic Optoelectronic Materials

Organic optoelectronic materials, which interact with light to produce an electrical signal or vice versa, rely on tailored electronic structures. The building blocks of these materials must possess specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge injection, transport, and recombination.

While no direct studies on the optoelectronic properties of polymers derived from this compound are available, the electronic nature of the 3-methoxythiophene (B46719) unit suggests potential. The electron-donating methoxy group would likely raise the HOMO level of a corresponding polymer. This could be advantageous for tuning the energy levels to match other materials in a device, such as in the active layer of an organic solar cell to optimize the open-circuit voltage.

Table 2: Predicted Influence of 3-Methoxythiophene Unit on Optoelectronic Properties

| Property | Predicted Effect of 3-Methoxythiophene Unit | Rationale |

| HOMO Energy Level | Increased (less negative) | Electron-donating nature of the methoxy group. |

| LUMO Energy Level | Minor change | Primarily influenced by the conjugated backbone. |

| Band Gap | Potentially narrowed | Dependent on the overall polymer structure and planarity. |

| Absorption Spectrum | May shift to longer wavelengths | Increased electron density can lead to a red-shift in absorption. |

Role as a Component in Novel Chemical Sensor Development

The development of novel chemical sensors often involves designing molecules or materials that exhibit a measurable change in their properties upon interaction with a specific analyte. Conjugated polymers are attractive candidates for sensory materials because their conductivity and optical properties can be modulated by external stimuli.

A polymer incorporating the 3-methoxythiophene-2-sulfinate unit, or a derivative thereof, could potentially be functionalized for sensing applications. The sulfinate group itself, or the sulfur and oxygen atoms within the monomer unit, could act as binding sites for specific ions or molecules. Interaction with an analyte could induce a change in the polymer's conformation or electronic structure, leading to a detectable change in its fluorescence, absorption spectrum, or conductivity. For instance, the sulfinate group could potentially interact with heavy metal ions, leading to a quenching of fluorescence, forming the basis of a turn-off sensor. However, without experimental data, this remains a speculative application.

Conclusion and Future Research Perspectives

Current Challenges and Unexplored Avenues in Thiophene (B33073) Sulfinate Chemistry

The field of thiophene sulfinate chemistry is not without its obstacles. A primary challenge lies in the regioselective synthesis of specifically substituted thiophene sulfinates. The introduction of a sulfinate group at a predetermined position on the thiophene ring, particularly in the presence of other functional groups like the methoxy (B1213986) group in Sodium 3-methoxythiophene-2-sulfinate, can be a synthetic puzzle. researchgate.netmdpi.comnih.gov Achieving high regioselectivity often requires multi-step syntheses with carefully chosen protecting groups and reaction conditions, which can be inefficient.

Another significant challenge is the potential toxicity associated with certain thiophene-containing compounds, which necessitates careful handling and thorough toxicological evaluation for any new derivatives intended for biological applications. numberanalytics.com Furthermore, the stability of thiophene sulfinates under various reaction conditions can be a concern, as the sulfinate group can be susceptible to oxidation or other transformations.

Several avenues in this field remain largely unexplored. The comprehensive study of the influence of the sulfinate group on the electronic properties and reactivity of the thiophene ring is an area ripe for investigation. Understanding how the interplay between an electron-donating group (like methoxy) and the sulfinate moiety affects the aromatic system's susceptibility to electrophilic or nucleophilic attack is crucial for designing new reactions. Moreover, the atmospheric chemistry of thiophene derivatives, which can lead to the formation of sulfonates, is a developing area of research with potential environmental implications. researchgate.netnih.govacs.org

| Research Area | Key Challenges | Unexplored Avenues |

| Synthesis | Regioselectivity, Multi-step procedures | Development of one-pot syntheses, Exploring novel sulfinating agents |

| Reactivity | Stability of the sulfinate group, Predicting reaction outcomes | Systematic studies on electronic effects, Catalytic applications |

| Applications | Potential toxicity of derivatives | Development of biocompatible derivatives, Exploration in optoelectronics |

| Environmental | Formation of atmospheric sulfonates | Understanding transformation pathways, Assessing environmental impact |

Emerging Synthetic Strategies and Methodological Advancements

Recent years have witnessed the development of novel synthetic methods that hold great promise for overcoming the challenges in thiophene sulfinate synthesis. Emerging strategies for the construction of the thiophene ring, such as the cyclization of functionalized alkynes and metal-catalyzed cross-coupling reactions, offer more direct and atom-economical routes to substituted thiophenes. researchgate.netmdpi.comresearchgate.netorganic-chemistry.org These methods provide greater control over the substitution pattern, which is essential for preparing complex molecules.

In parallel, advancements in the synthesis of sulfinates and their esters are providing a broader toolkit for chemists. Modern techniques that utilize starting materials like thiols, aryl iodides, or the straightforward reduction of sulfonyl chlorides are becoming more prevalent. rsc.orgnih.govresearchgate.net The application of microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the preparation of heterocyclic compounds. organic-chemistry.org

The convergence of these fields presents exciting opportunities. For instance, adapting metal-catalyzed C-H activation and functionalization techniques could allow for the direct introduction of a sulfinate group onto a pre-existing 3-methoxythiophene (B46719) core, bypassing more traditional and lengthy synthetic sequences. The development of one-pot procedures that combine thiophene ring formation with subsequent sulfination would represent a significant leap in efficiency.

| Synthetic Strategy | Description | Potential Advantage for Thiophene Sulfinates |

| Metal-Catalyzed Cycloisomerization | Formation of the thiophene ring from acyclic precursors catalyzed by metals like palladium. mdpi.com | High regioselectivity and atom economy. |

| Direct C-H Sulfination | Introduction of a sulfinate group by directly activating a C-H bond on the thiophene ring. | Reduces the number of synthetic steps. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. organic-chemistry.org | Faster reaction times and potentially higher yields. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than a batch reactor. | Improved safety, scalability, and control over reaction parameters. |

Frontier Areas for Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving thiophene sulfinates is paramount for the rational design of new synthetic methods and applications. A frontier area for investigation is the detailed mechanistic study of reactions where this compound and related compounds act as key intermediates or reactants. The dual electronic nature of the substituents—the electron-donating methoxy group and the potentially electron-withdrawing sulfinate group—creates a complex electronic environment that warrants thorough investigation.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the electronic structure, reaction pathways, and transition states of reactions involving these molecules. researchgate.net Such studies can help predict the most likely sites of reaction and guide the development of new, highly selective transformations.

Furthermore, the role of radical intermediates in reactions involving sodium sulfinates has been increasingly recognized. mdpi.com Probing the potential for this compound to participate in radical-mediated processes could unlock novel reactivity patterns and lead to the development of innovative C-C and C-heteroatom bond-forming reactions. Advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, can be employed to detect and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.

Innovative Applications in Complex Organic Synthesis and Functional Materials Science

The unique structural and electronic properties of this compound position it as a valuable building block for a wide range of applications. In complex organic synthesis, it can serve as a precursor to novel heterocyclic compounds with potential biological activity. The thiophene core is a well-established pharmacophore in medicinal chemistry, and the introduction of a sulfinate group provides a handle for further functionalization, allowing for the synthesis of diverse molecular libraries for drug discovery. nih.govresearchgate.net

In the realm of functional materials science, thiophene-based compounds are renowned for their use in conducting polymers, organic light-emitting diodes (OLEDs), and organic solar cells. numberanalytics.comresearchgate.netresearchgate.netunibo.it this compound could be a key monomer for the synthesis of novel polythiophenes. The specific substitution pattern can be used to fine-tune the electronic and optical properties of the resulting polymers, potentially leading to materials with enhanced performance. The sulfinate group itself could be used to improve solubility or to anchor the polymer to surfaces. There is also growing interest in developing organosulfur compounds from renewable, bio-based sources, and functionalized thiophenes could play a role in this sustainable chemistry initiative. royalsocietypublishing.org

| Application Area | Potential Role of this compound | Desired Outcome |

| Medicinal Chemistry | Precursor for novel thiophene-based pharmaceuticals. researchgate.net | New drug candidates with improved efficacy or novel mechanisms of action. |

| Organic Electronics | Monomer for the synthesis of functional polythiophenes. researchgate.netunibo.it | Materials with tailored band gaps, improved charge transport, and enhanced stability for use in OLEDs and solar cells. |

| Agrochemicals | Scaffold for the development of new pesticides or herbicides. | More effective and environmentally benign crop protection agents. |

| Sustainable Chemistry | A building block for bio-based organosulfur materials. royalsocietypublishing.org | Reduction in reliance on fossil fuels for the production of functional materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Sodium 3-methoxythiophene-2-sulfinate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation and subsequent neutralization. A standard approach includes reacting 3-methoxythiophene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate, followed by neutralization with sodium hydroxide. Optimization involves adjusting stoichiometry (e.g., molar ratios of 1:1.2 for thiophene:chlorosulfonic acid) and reaction time (12–24 hours) to maximize yield. Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methoxy (-OCH) and sulfinate (-SO) groups. Chemical shifts for the thiophene ring protons typically appear at δ 6.8–7.5 ppm, while the methoxy group resonates near δ 3.8 ppm.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Key peaks include ~1050 cm (S=O stretching) and ~1250 cm (C-O-C stretching).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M-Na] at m/z ~190.

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in structure .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust inhalation risks.

- Storage : Store in airtight containers at ambient temperatures, away from oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. To address this:

Standardize Solvents : Use HPLC-grade solvents (e.g., water, DMSO, ethanol) and report their purity.

Gravimetric Analysis : Saturate solvents at 25°C, filter undissolved material, and evaporate to quantify solubility.

Statistical Validation : Compare results across ≥3 independent trials and apply error bars (e.g., ±5% uncertainty).

Contradictions may also stem from polymorphic forms; use X-ray diffraction to confirm crystallinity .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The sulfinate group acts as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions. Key steps include:

Electrophilic Activation : Use catalysts like Pd(PPh) to activate aryl halides.

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ionic dissociation of the sulfinate.

Kinetic Studies : Monitor reaction progress via F NMR (if fluorinated substrates are used) to identify rate-limiting steps.

Computational methods (DFT) can model transition states and predict regioselectivity .

Q. How does the electronic nature of the thiophene ring influence the stability of this compound under acidic conditions?

- Methodological Answer : The electron-donating methoxy group increases ring electron density, making the sulfinate moiety susceptible to protonation and desulfination. Experimental approaches:

pH-Dependent Stability Assays : Expose the compound to buffered solutions (pH 1–6) and monitor degradation via UV-Vis spectroscopy (λ~270 nm).

Kinetic Profiling : Calculate half-life (t) at varying pH levels.

Computational Analysis : Use Gaussian software to model HOMO-LUMO gaps and predict protonation sites. Stabilizing strategies include steric hindrance via bulky substituents .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.